molecular formula C10H17NO3 B3254944 Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate CAS No. 246543-68-0

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B3254944
CAS No.: 246543-68-0
M. Wt: 199.25 g/mol
InChI Key: PIVZJIWZYJLYGX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features an oxabicyclo[3.2.1]octane core. This structure is notable for its rigidity and the presence of both an amino group and an ester functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold. One common method is through asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-8-azabicyclo[3.2.1]octane-3-carboxylate: Similar structure but with a nitrogen atom in place of the oxygen atom.

    Ethyl 3-amino-8-thiabicyclo[3.2.1]octane-3-carboxylate: Similar structure but with a sulfur atom in place of the oxygen atom.

The uniqueness of this compound lies in its oxabicyclo[3.2.1]octane core, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-13-9(12)10(11)5-7-3-4-8(6-10)14-7/h7-8H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVZJIWZYJLYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CCC(C1)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666483
Record name Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246543-68-0
Record name Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 3
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 4
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 5
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 6
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate

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